Benzonitrile, 3-(diphenylphosphino)-

Übersicht

Beschreibung

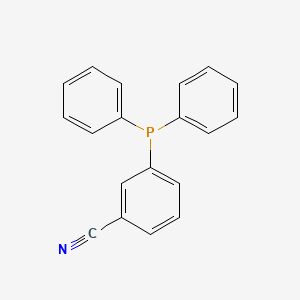

Benzonitrile, 3-(diphenylphosphino)- is an organic compound that features a benzonitrile group substituted with a diphenylphosphino group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-(diphenylphosphino)- typically involves the reaction of 3-bromobenzonitrile with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for benzonitrile, 3-(diphenylphosphino)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: Benzonitrile, 3-(diphenylphosphino)- can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be converted to other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Various nucleophiles such as amines, alcohols, or water under acidic or basic conditions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Amines.

Substitution: Amides, carboxylic acids, and other derivatives.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 3-(diphenylphosphino)- has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.

Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of benzonitrile, 3-(diphenylphosphino)- largely depends on its role as a ligand in coordination chemistry. The diphenylphosphino group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The nitrile group can also participate in coordination, providing additional stability and reactivity to the metal complexes.

Vergleich Mit ähnlichen Verbindungen

Benzonitrile: Lacks the diphenylphosphino group, making it less versatile in coordination chemistry.

Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the nitrile group, limiting its reactivity in certain transformations.

Diphenylphosphinoethane: Contains a similar diphenylphosphino group but with an ethane linker instead of a benzonitrile group, affecting its coordination properties.

Uniqueness: Benzonitrile, 3-(diphenylphosphino)- is unique due to the presence of both a nitrile and a diphenylphosphino group, allowing it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This dual functionality makes it a valuable compound in both synthetic and coordination chemistry.

Biologische Aktivität

Benzonitrile, 3-(diphenylphosphino)- is a phosphine-containing compound that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. Its biological activity is primarily associated with its potential as an anticancer agent and its role in catalytic processes. This article provides an overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Benzonitrile, 3-(diphenylphosphino)- has the molecular formula CHNP and a molecular weight of approximately 295.30 g/mol. The structure features a benzonitrile moiety with a diphenylphosphino group, which is crucial for its biological interactions.

Biological Activity

Anticancer Properties

Research indicates that Benzonitrile, 3-(diphenylphosphino)- exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Benzonitrile, 3-(diphenylphosphino)- Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| HeLa (Cervical) | 8.2 | Cell cycle arrest |

| A549 (Lung) | 12.0 | ROS generation |

The biological activity of Benzonitrile, 3-(diphenylphosphino)- can be attributed to its ability to interact with cellular targets involved in cancer progression. Studies have shown that it can modulate signaling pathways related to apoptosis and cell survival.

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.

Case Studies

Case Study 1: Efficacy in Breast Cancer Treatment

A recent study evaluated the efficacy of Benzonitrile, 3-(diphenylphosphino)- in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks.

- Results : Tumor growth was significantly inhibited (by approximately 65% at the highest dose compared to control), with minimal side effects observed.

- : These findings suggest that Benzonitrile, 3-(diphenylphosphino)- could be a promising candidate for further development in breast cancer therapy.

Case Study 2: Synergistic Effects with Chemotherapeutics

Another investigation explored the synergistic effects of Benzonitrile, 3-(diphenylphosphino)- when combined with standard chemotherapeutic agents like Doxorubicin.

- Results : The combination treatment resulted in enhanced cytotoxicity compared to either agent alone, indicating potential for combination therapy strategies.

- : This synergy may allow for lower doses of chemotherapeutics while maintaining efficacy, potentially reducing side effects.

Eigenschaften

IUPAC Name |

3-diphenylphosphanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOMEUOOACYART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473659 | |

| Record name | Benzonitrile, 3-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14378-89-3 | |

| Record name | Benzonitrile, 3-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.